A Technical Guide to the Physical Properties and Application of Glyceryl-d5 1,2-Distearate for Advanced Lipidomic Analysis
A Technical Guide to the Physical Properties and Application of Glyceryl-d5 1,2-Distearate for Advanced Lipidomic Analysis
Executive Summary: Glyceryl-d5 1,2-Distearate is a deuterated form of 1,2-distearoylglycerol, a key intermediate in lipid metabolism. Its primary value for researchers, scientists, and drug development professionals lies in its application as a high-fidelity internal standard for quantitative mass spectrometry. The five deuterium atoms on the glycerol backbone provide a stable, known mass shift, enabling precise and accurate quantification of its endogenous, non-labeled counterpart (1,2-distearoylglycerol) in complex biological matrices. This guide details the essential physical and chemical properties of Glyceryl-d5 1,2-Distearate, explains the fundamental principles of its use in stable isotope dilution workflows, and provides a validated experimental protocol for its application in a research setting.
Compound Identification and Core Physicochemical Properties
Nomenclature and Structure
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Systematic Name: (3-hydroxy-2-octadecanoyloxypropyl-d5) octadecanoate
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Common Synonyms: 1,2-Distearoyl-rac-glycerol-d5, 1,2-Distearin-d5, DG(18:0/18:0/0:0)-d5
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CAS Number: The specific CAS number for the 1,2-distearoyl-d5 isomer is not broadly listed. The CAS for its non-deuterated analog, Glyceryl 1,2-Distearate, is 51063-97-9.[1][2][3][4][5] The CAS number for the related isomer, Glyceryl 1,3-Distearate-d5, is 1246523-69-2.[6][7] Researchers should verify the specific CAS number with their supplier.
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Chemical Formula: C₃₉H₇₁D₅O₅[6]
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Molecular Weight: Approximately 630.05 g/mol .[6] The non-deuterated form has a molecular weight of approximately 625.02 g/mol .[1][2]
Summary of Physical Properties
The physical properties of Glyceryl-d5 1,2-Distearate are expected to be nearly identical to its non-deuterated analog, Glyceryl 1,2-Distearate. The substitution of five hydrogen atoms with deuterium has a negligible effect on macroscopic physical properties like melting point and solubility.
| Property | Value | Source(s) |
| Appearance | White or almost white, waxy solid, powder, or flakes. | [8][9] |
| Melting Point | 71 - 74 °C | [1][10] |
| Solubility | Practically insoluble in water. Soluble in methylene chloride and can be dissolved in organic solvents like ethanol, benzene, and acetone. Partly soluble in hot ethanol (96%). | [8][9][10] |
| Storage Temperature | -20°C is recommended for long-term storage to ensure stability. | [10][11] |
Isotopic Profile
The defining characteristic of this molecule is the incorporation of five deuterium (²H or D) atoms on the glycerol backbone. This stable, heavy isotope labeling increases the mass of the molecule by approximately 5 Da without significantly altering its chemical behavior, such as its ionization efficiency in a mass spectrometer or its retention time in liquid chromatography.[12] This chemical near-identity is the cornerstone of the stable isotope dilution technique.
The Role of Deuterated Lipids in Quantitative Mass Spectrometry
The Principle of Stable Isotope Dilution (SID)
Accurate quantification of lipids in biological samples is challenging due to matrix effects, which can cause ion suppression or enhancement during mass spectrometry analysis.[13] Stable Isotope Dilution (SID) is the gold standard for correcting these variations.[14] The method involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[15]
The core principle is that the isotopically labeled internal standard behaves identically to the endogenous, non-labeled analyte throughout the entire experimental workflow, including extraction, derivatization, and ionization.[13] Because the two forms are chemically identical but distinguishable by mass, the ratio of their signals in the mass spectrometer can be used to calculate the precise concentration of the endogenous analyte, effectively nullifying any sample loss or matrix-induced signal variability.[14]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
